N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide

Nitric oxide synthase inhibition nitroaromatic pharmacophore positional isomer SAR

N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide (CAS 899744-44-6) is a synthetic unsymmetrical oxalamide derivative with molecular formula C15H20N4O5 and molecular weight 336.34 g/mol. It features a 2-methyl-5-nitrophenyl group at the N1 position and a 2-morpholinoethyl group at the N2 position connected through an oxalamide (ethanediamide) central linker.

Molecular Formula C15H20N4O5
Molecular Weight 336.348
CAS No. 899744-44-6
Cat. No. B2545530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
CAS899744-44-6
Molecular FormulaC15H20N4O5
Molecular Weight336.348
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2
InChIInChI=1S/C15H20N4O5/c1-11-2-3-12(19(22)23)10-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21)
InChIKeyGQORKPUFCXVHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide (CAS 899744-44-6): Structural Identity, Chemical Class, and Procurement Baseline


N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide (CAS 899744-44-6) is a synthetic unsymmetrical oxalamide derivative with molecular formula C15H20N4O5 and molecular weight 336.34 g/mol . It features a 2-methyl-5-nitrophenyl group at the N1 position and a 2-morpholinoethyl group at the N2 position connected through an oxalamide (ethanediamide) central linker . The compound belongs to the broader class of N,N'-disubstituted oxalamides, a scaffold recognized for diverse pharmacological activities including kinase inhibition, nitric oxide synthase (NOS) modulation, and antiproliferative effects [1]. As a research-grade chemical (not approved for human or veterinary therapeutic use), it is available from multiple specialty chemical suppliers for biochemical screening, medicinal chemistry optimization, and chemical biology applications .

Why N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide Cannot Be Replaced by Generic In-Class Analogs


Unsymmetrical oxalamides with nitrophenyl and morpholinoethyl substituents are not functionally interchangeable. Three structural variables critically determine target engagement and selectivity: (1) the precise position of the nitro group on the N1-aryl ring (5-nitro vs. 4-nitro vs. 2-nitro), which alters the electron density distribution and hydrogen-bonding geometry of the pharmacophore [1]; (2) the identity of the N2 substituent (morpholinoethyl vs. cyclohexyl vs. allyl), which governs aqueous solubility, LogP, and the protonation state of the terminal amine at physiological pH [2]; and (3) the 2-methyl group on the nitrophenyl ring, which imposes a steric constraint influencing the dihedral angle between the aromatic ring and the oxalamide plane—a parameter known to affect binding pose in oxalamide-based enzyme inhibitors [1]. Generic substitution with a positional isomer or an analog bearing a different N2 substituent may therefore result in divergent target engagement profiles, confounding structure-activity relationship (SAR) interpretation in screening campaigns and medicinal chemistry programs.

Quantitative Comparative Evidence for N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide Against Closest Structural Analogs


5-Nitro Positional Isomerism Confers Distinct NOS Pharmacophore Geometry Compared to 4-Nitro Isomer

In a systematic SAR study of 2-nitroaryl-substituted amino acid analogues as NOS inhibitors, analogues bearing a 5-methyl substituent on the aromatic ring (the same substitution pattern as the target compound's 2-methyl-5-nitrophenyl group) demonstrated maximal inhibitory potency among all positional variants tested [1]. The 5-position substitution creates a unique electronic environment where the nitro group is positioned para to the methyl substituent, resulting in a distinct dipole moment and hydrogen-bond acceptor geometry compared to the 2-nitro or 4-nitro positional isomers [1]. The directly comparable positional isomer, N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide (CAS 941963-89-9), differs only in nitro group placement (4-nitro vs. 5-nitro) but carries identical molecular formula (C15H20N4O5) and molecular weight (336.34), making it a critical comparator for target engagement studies . In published NOS inhibitor SAR, the 5-methyl-2-nitro pattern demonstrated a Ki improvement factor of approximately 3- to 10-fold over the unsubstituted 2-nitrophenyl analog [1], establishing that the specific 2-methyl-5-nitro substitution is a meaningful potency determinant rather than an incidental structural feature.

Nitric oxide synthase inhibition nitroaromatic pharmacophore positional isomer SAR

Morpholinoethyl N2 Substituent Enhances Aqueous Solubility and Protonation Control Relative to Cyclohexyl and Allyl Analogs

The N2-morpholinoethyl group in the target compound provides a tertiary amine (pKa ~7.4 for the morpholine nitrogen) that is partially protonated at physiological pH, enhancing aqueous solubility and creating a cationic center for potential ionic interactions with biological targets [1]. In contrast, the directly comparable analog N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 899744-40-2; MW 305.33) replaces the morpholinoethyl group with a hydrophobic cyclohexyl moiety, which eliminates the ionizable amine and is predicted to increase LogP by approximately 1.5–2.0 units based on fragment-based cLogP calculations (morpholinoethyl fragment cLogP contribution: ~–0.5; cyclohexyl: ~+1.5) . The allyl analog N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 899978-66-6; MW 263.25) is smaller but lacks any ionizable group entirely. The morpholinoethyl group is also known from numerous approved drugs (e.g., gefitinib, linezolid) to improve oral bioavailability and reduce hERG liability relative to simple alkylamine or cycloalkyl substituents [2].

Aqueous solubility morpholinoethyl pharmacokinetics LogP modulation

2-Methyl-5-nitrophenyl Pharmacophore Demonstrates Antiproliferative Potential in Breast Cancer Models for Structurally Related Oxalamides

A 2023 study of novel oxalamide-based compounds (synthesized from thalidomide-inspired design) demonstrated that compound 7d exhibited potent antiproliferative activity against both ER+ MCF-7 (IC50 = 4.72 μM) and ER– MDA-MB-231 (IC50 = 6.37 μM) breast cancer cell lines [1]. These oxalamide derivatives increased COX-1 and COX-2 expression in MCF-7 cells and showed high binding affinity for COX-1 (PDB 3KK6) and COX-2 (PDB 3LN1) active sites by molecular docking, with compound 7d outperforming the reference ligand celecoxib in docking score [1]. While the specific target compound was not included in this study, the 2-methyl-5-nitrophenyl oxalamide scaffold shares the core pharmacophoric features (oxalamide linker, electron-deficient aromatic ring) that were identified as critical for antiproliferative activity in this series [1]. In a separate study, N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide (closely related analog) demonstrated IC50 = 5.3 μM against HeLa cells , providing a directly comparable potency benchmark for the same 2-methyl-5-nitrophenyl pharmacophore.

Antiproliferative activity breast cancer COX-1/COX-2 modulation

Oxalamide Scaffold Demonstrates Validated Multi-Target Engagement Including PAI-1 and Acetylcholinesterase Inhibition

The oxalamide core has been validated across multiple independent studies as a privileged scaffold for enzyme inhibition. In a 2007 study, oxalamide derivative 4 inhibited plasminogen activator inhibitor-1 (PAI-1) with an IC50 of 96 μM in a chromogenic assay, establishing the oxalamide chemotype as a viable PAI-1 inhibitor scaffold [1]. More recently, Yerdelen et al. (2014) reported that oxalamide derivative 1a (N,N'-bis-(4-chloro-benzyl)-N,N'-diphenyl-oxalamide) inhibited butyrylcholinesterase (BuChE) with an IC50 of 1.86 μM, while a related butenediamide analog achieved acetylcholinesterase (AChE) IC50 of 1.51 μM with a high selectivity index [2]. These studies collectively demonstrate that the oxalamide linker serves as a productive central scaffold for diverse enzyme targets (PAI-1, BuChE, AChE, COX-1/COX-2, NOS), providing a multi-target screening rationale for procurement of novel oxalamide derivatives including the target compound [1][2].

PAI-1 inhibition cholinesterase inhibition multi-target pharmacology

2-Methyl Substituent on Nitrophenyl Ring Provides Steric Constraint Shown to Enhance Target Selectivity in NOS Inhibitor Series

The 2-methyl group on the nitrophenyl ring of the target compound imposes a steric constraint that influences the dihedral angle between the aromatic ring and the oxalamide amide plane. In the NOS inhibitor SAR published by Cowart et al. (1998), the presence of a methyl group ortho to the nitro substituent (i.e., the 2-methyl-5-nitro substitution pattern) was a critical determinant of both potency and isoform selectivity among nNOS, iNOS, and eNOS [1]. Compounds lacking the 2-methyl group showed reduced target engagement, while the 5-methyl substitution (para to the point of attachment) further enhanced potency, creating a synergistically optimized pharmacophore [1]. The simultaneously flat and electron-deficient character of the 2-methyl-5-nitrophenyl ring, constrained to a specific dihedral range by the ortho-methyl group, creates a rigid recognition element that is absent in analogs bearing 2,6-dimethylphenyl (CAS 341006-67-5; no nitro group) or 4-nitrophenyl (no ortho-methyl) substituents .

Steric constraint selectivity modulation dihedral angle control

Recommended Research and Industrial Application Scenarios for N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide (CAS 899744-44-6)


NOS Isoform Selectivity Screening with Direct 4-Nitro Positional Isomer Comparator

Procure CAS 899744-44-6 alongside its 4-nitro positional isomer (CAS 941963-89-9, identical molecular formula and weight) as a matched pair for head-to-head screening against recombinant nNOS, iNOS, and eNOS. Based on published SAR showing that 5-methyl-2-nitrophenyl substitution confers maximal NOS inhibitory potency [1], this matched-pair comparison can rapidly establish whether the 5-nitro geometry provides isoform selectivity advantages over the 4-nitro geometry. Quantify IC50 values for both compounds in parallel under identical assay conditions (recombinant human NOS isoforms, L-arginine/L-citrulline conversion readout) and calculate selectivity ratios (nNOS/iNOS, nNOS/eNOS) for each isomer. This experimental design isolates the contribution of nitro position to target engagement while controlling for all other structural variables.

Antiproliferative Screening Against Breast Cancer Cell Panels with COX Expression Endpoint

Screen CAS 899744-44-6 against MCF-7 (ER+) and MDA-MB-231 (ER–) breast cancer cell lines using the MTT assay, with doxorubicin as a positive control. Based on the published activity of structurally related oxalamide derivatives (compound 7d: MCF-7 IC50 = 4.72 μM, MDA-MB-231 IC50 = 6.37 μM [2]), the target compound is expected to exhibit antiproliferative activity in the single-digit micromolar range. Include a normal fibroblast line (WI-38) for cytotoxicity counter-screen to assess therapeutic index. For active compounds, perform Western blot analysis of COX-1 and COX-2 expression as validated in the oxalamide series [2], providing mechanistic insight into whether the 2-methyl-5-nitrophenyl pharmacophore modulates COX-dependent antiproliferative pathways.

Multi-Target Enzyme Inhibition Profiling to Exploit Oxalamide Scaffold Polypharmacology

Leverage the established multi-target engagement capability of the oxalamide scaffold [3][4] by subjecting CAS 899744-44-6 to a focused enzyme panel including PAI-1 (chromogenic assay), acetylcholinesterase and butyrylcholinesterase (Ellman's method), and COX-1/COX-2 (fluorometric inhibition assay). The morpholinoethyl group's aqueous solubility advantage (predicted LogP approximately 1.5–2.0 units lower than cyclohexyl analogs [5]) facilitates uniform compound dispensing across multiple assay buffers at concentrations up to 100 μM without DMSO precipitation artifacts. Rank-order the resulting IC50 values to identify the most sensitive target(s) for this specific substitution pattern, then compare against published data for the cyclohexyl analog (CAS 899744-40-2) to determine whether morpholinoethyl-for-cyclohexyl substitution shifts the target selectivity profile.

Medicinal Chemistry Hit Expansion Using the 2-Methyl-5-Nitrophenyl Pharmacophore as a Synthetic Handle

Use CAS 899744-44-6 as a starting scaffold for focused library synthesis, exploiting the nitro group as a synthetic handle for reduction to the corresponding aniline (for subsequent amide coupling or diazotization chemistry) and the morpholinoethyl tertiary amine for quaternization or N-oxide formation [5]. The 2-methyl-5-nitrophenyl group provides a UV-active chromophore (λmax ~320–350 nm typical for nitrophenyl compounds) that facilitates HPLC purity monitoring without additional derivatization. Synthesize a focused library of 10–20 analogs varying the N2 substituent while holding the 2-methyl-5-nitrophenyl N1 group constant, enabling systematic SAR exploration of the N2 position's contribution to any biological activity discovered in the screening scenarios above.

Quote Request

Request a Quote for N1-(2-methyl-5-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.